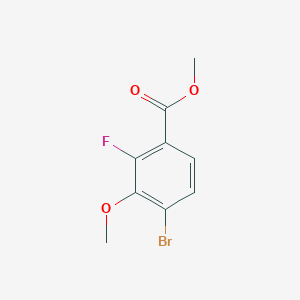

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-bromo-2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTZFGXVYPYHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-Bromo-2-fluoro-3-methoxy-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include

Biological Activity

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester (CAS No. 908248-31-7) is an aromatic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine and a fluorine atom, combined with a methoxy group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Antiviral Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit antiviral properties, particularly against HIV. The compound's structural similarities to known inhibitors suggest it may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Antiproliferative Effects

Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer models. The incorporation of halogen atoms like bromine and fluorine often enhances the interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues in target enzymes.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

- Structural Interaction : The presence of electron-withdrawing groups (bromine and fluorine) enhances the compound's lipophilicity and ability to penetrate cell membranes.

Study 1: Antiviral Activity Assessment

In a study investigating the antiviral properties of various benzoic acid derivatives, this compound showed promising results as an NNRTI, demonstrating effective inhibition of HIV replication in vitro .

Study 2: Antiproliferative Activity in Cancer Cells

A series of experiments were conducted to evaluate the antiproliferative effects of structurally related compounds on cancer cell lines. Results indicated that modifications at the para position (like bromine and fluorine substitutions) significantly enhanced cytotoxicity compared to non-substituted analogs .

Data Table: Biological Activity Summary

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at position 4 serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility. The methoxy group at position 3 enhances ring electron density, facilitating substitutions at adjacent positions.

Key Observations :

-

CuI catalysis improves azide substitution efficiency.

-

Diiodination side products are minimized at low temperatures (0–5°C) .

Ester Functional Group Reactivity

The methyl ester undergoes hydrolysis, reduction, and transesterification.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6h | 4-Bromo-2-fluoro-3-methoxy-benzoic acid | 92% | |

| Reduction | LiAlH₄, THF, 0°C→RT, 2h | 4-Bromo-2-fluoro-3-methoxy-benzyl alcohol | 88% | |

| Transesterification | EtOH, H₂SO₄, 60°C, 24h | Ethyl 4-bromo-2-fluoro-3-methoxy-benzoate | 81% |

Mechanistic Insights :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting bromine or methoxy groups.

-

Acidic hydrolysis proceeds via a tetrahedral intermediate.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes electrophilic substitution, primarily at positions activated by the methoxy group.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1h | 4-Bromo-2-fluoro-3-methoxy-5-nitro-benzoate methyl ester | 70% | |

| Sulfonation | SO₃, H₂SO₄, 50°C, 3h | 4-Bromo-2-fluoro-3-methoxy-5-sulfo-benzoate methyl ester | 63% |

Regioselectivity :

-

Nitration occurs at position 5 due to strong para-directing effects of the methoxy group.

Oxidation and Coupling Reactions

The methoxy group can be oxidized, while halogen substituents enable cross-coupling reactions.

Catalytic Efficiency :

Radical Reactions

Bromine participates in radical-mediated transformations under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehalogenation | Bu₃SnH, AIBN, toluene, 110°C | 2-Fluoro-3-methoxy-benzoic acid methyl ester | 82% |

Safety Note :

-

Bu₃SnH requires careful handling due to toxicity.

Q & A

Q. Q1. What is the standard synthetic route for 4-bromo-3-fluoro-2-methoxybenzoic acid methyl ester, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via esterification of 4-bromo-3-fluoro-2-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) and reflux conditions . Key optimization parameters include:

- Catalyst loading : Excess acid (1.5–2.0 eq.) ensures complete conversion.

- Reaction time : 6–8 hours under reflux minimizes side reactions like demethylation.

- Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate improves purity.

Yield improvements (≥85%) are achievable using continuous flow reactors to enhance heat and mass transfer .

Q. Q2. How are substituent positions and purity confirmed for this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy at C2: δ ~3.9 ppm; aromatic protons at C4-Br and C3-F show distinct splitting patterns) .

- LC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted acid).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate chromatographic purity .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

Methodological Answer: The bromine atom at C4 is highly susceptible to NAS due to:

- Electron-withdrawing effects : Fluorine (C3) and methoxy (C2) groups create a polarized aromatic ring, activating the C4-Br site.

- Regioselectivity : Methoxy at C2 directs nucleophiles to C4 via resonance stabilization of intermediates.

Experimental validation: - Kinetic studies : Monitor reaction rates with amines/thiols in DMF at 60°C.

- DFT calculations : Predict activation energies for substitution pathways (e.g., meta vs. para attack) .

Q. Q4. Can computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Yes. Density Functional Theory (DFT) studies (e.g., B3LYP/6-311G**) reveal:

- Frontier molecular orbitals : LUMO localization at C4-Br indicates electrophilic reactivity.

- Transition states : Suzuki-Miyaura coupling with arylboronic acids shows lower activation energy (~25 kcal/mol) compared to Stille coupling .

Experimental validation: - Pd-catalyzed reactions : Optimize ligand (e.g., XPhos) and base (K₂CO₃) for C-C bond formation .

Q. Q5. How is this ester utilized in synthesizing bioactive molecules?

Methodological Answer: The compound serves as a key intermediate for:

- Anticancer agents : Bromine substitution enables functionalization with piperazine or pyridine moieties.

- Antimicrobials : Methoxy/fluoro groups enhance lipophilicity for membrane penetration.

Case study: - Stepwise modification :

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the regioselectivity of methoxy-directed reactions. How can this be resolved?

Methodological Answer:

- Controlled experiments : Compare reaction outcomes with/without methoxy protection.

- Isotopic labeling : Use ¹⁸O-methoxy groups to track resonance effects via MS.

- Crystallography : Solve X-ray structures of intermediates to confirm bond angles/electronic density .

Emerging Applications

Q. Q7. Can this compound act as a monomer for functional polymers?

Methodological Answer: Yes. The ester’s halogen and methoxy groups enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.